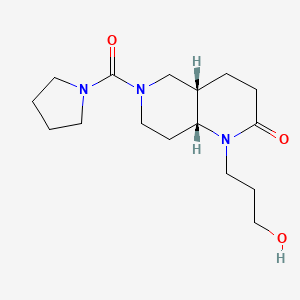
3-(2-ethylhexyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ethylhexyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinone derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of 3-(2-ethylhexyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been reported to exhibit its anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. The pesticidal activity of this compound is believed to be due to its ability to disrupt the nervous system of pests.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various scientific articles. It has been found to cause a decrease in cell viability and induce apoptosis in cancer cells. It has also been reported to reduce inflammation in animal models of inflammation. In addition, it has been found to have low toxicity in animal studies, suggesting that it may have potential as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of using 3-(2-ethylhexyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its relatively simple synthesis method. It has also been found to have low toxicity in animal studies, which makes it a promising candidate for further research. One limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research of 3-(2-ethylhexyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate its anti-cancer properties and its potential use as a therapeutic agent. Another direction is to explore its pesticidal activity and its potential use as an alternative to synthetic pesticides. Additionally, the synthesis of nanomaterials using this compound as a precursor could be further explored. Finally, the mechanism of action of this compound could be further elucidated to better understand its potential applications.
合成法
The synthesis of 3-(2-ethylhexyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-ethylhexylamine with 4-methoxybenzaldehyde in the presence of acetic acid. The resulting Schiff base is then reacted with 2-mercaptoacetic acid to form the thiazolidinone derivative. The synthesis of this compound has been reported in several scientific articles, and it has been found to be a relatively simple and efficient method.
科学的研究の応用
3-(2-ethylhexyl)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential applications in various fields of scientific research. In medicine, this compound has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In agriculture, it has been found to have pesticidal activity against various pests. In material science, it has been used as a precursor for the synthesis of nanomaterials.
特性
IUPAC Name |
(5Z)-3-(2-ethylhexyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S2/c1-4-6-7-14(5-2)13-20-18(21)17(24-19(20)23)12-15-8-10-16(22-3)11-9-15/h8-12,14H,4-7,13H2,1-3H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQIZJVIXOXZNM-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B5361891.png)
![4-{[4-(2-furoyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5361894.png)

![N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5361916.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5361927.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5361933.png)
![3-{[1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl}benzamide](/img/structure/B5361934.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-ethyl-2-pyrimidinamine](/img/structure/B5361946.png)
![2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-butanol hydrochloride](/img/structure/B5361961.png)
![4-(hydroxymethyl)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5361972.png)
![7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5361980.png)
![ethyl 5-(2,4-dimethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5361988.png)
![{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetic acid](/img/structure/B5361994.png)